molecular formula C13H16N2O4S B14877861 (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine

(1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine

Cat. No.: B14877861
M. Wt: 296.34 g/mol
InChI Key: LKZYYAIUVDNNSB-KWQFWETISA-N
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Description

(1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is a compound that combines the structural features of benzo[d]isothiazole and L-isoleucine The benzo[d]isothiazole moiety is known for its diverse biological activities, while L-isoleucine is an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine typically involves the following steps:

    Formation of Benzo[d]isothiazole-3-one: The starting material, benzo[d]isothiazole-3-one, is prepared through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.

    Oxidation to 1,1-Dioxide: The benzo[d]isothiazole-3-one is then oxidized to the 1,1-dioxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with L-isoleucine: The final step involves coupling the 1,1-dioxide derivative with L-isoleucine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.

Types of Reactions:

    Oxidation: The benzo[d]isothiazole moiety can undergo further oxidation reactions, potentially forming sulfone derivatives.

    Reduction: Reduction of the 1,1-dioxide group can yield the corresponding sulfide.

    Substitution: The aromatic ring of the benzo[d]isothiazole can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzo[d]isothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is not fully understood but is believed to involve interactions with specific molecular targets in cells. The benzo[d]isothiazole moiety may interact with enzymes or receptors, while the L-isoleucine part may facilitate cellular uptake and bioavailability. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    Benzo[d]isothiazole-3-one: The parent compound, known for its biological activities.

    1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-phenylalanine: Another amino acid derivative with similar structural features.

Uniqueness: (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is unique due to the combination of the benzo[d]isothiazole moiety with L-isoleucine, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

(2S,3S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid

InChI

InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17)/t8-,11-/m0/s1

InChI Key

LKZYYAIUVDNNSB-KWQFWETISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1

Canonical SMILES

CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

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